molecular formula C45H71N7O11 B14756304 Verlamelin

Verlamelin

Cat. No.: B14756304
M. Wt: 886.1 g/mol
InChI Key: SORSHHMYDAJYHQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Verlamelin is typically produced through the fermentation of Lecanicillium species. The fungus is cultivated under static conditions in a liquid medium containing sucrose, yeast extract, calcium carbonate, and HP20. The whole broth is then extracted with n-butanol, and the compounds are purified using silica gel column chromatography, C18 column chromatography, and preparative reverse-phase high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fungus is grown in production media such as YES medium (8% sucrose, 4% yeast extract) and SMY medium (4% maltose, 1% yeast extract, 1% peptone). The conidia are collected from strains grown on potato dextrose agar and used to inoculate the production media .

Chemical Reactions Analysis

Types of Reactions: Verlamelin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols .

Major Products Formed: The major products formed from these reactions include modified this compound derivatives with enhanced antifungal properties. These derivatives are often tested for their efficacy against various plant pathogenic fungi .

Scientific Research Applications

Verlamelin has a wide range of scientific research applications:

Mechanism of Action

Verlamelin is compared with other cyclic depsipeptides of fungal origin, such as destruxins, aureobasidine A, and beauvericine. These compounds share similar structural features, including the presence of amino acids and fatty acid moieties. this compound is unique due to its specific amino acid sequence and the presence of a 5-hydroxytetradecanoic acid moiety .

Properties

Molecular Formula

C45H71N7O11

Molecular Weight

886.1 g/mol

IUPAC Name

3-[6-(1-hydroxyethyl)-18-[(4-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide

InChI

InChI=1S/C45H71N7O11/c1-6-7-8-9-10-11-12-15-32-16-13-18-37(56)50-39(29(5)53)43(60)47-28(4)44(61)52-25-14-17-35(52)42(59)48-33(23-24-36(46)55)40(57)49-34(26-30-19-21-31(54)22-20-30)41(58)51-38(27(2)3)45(62)63-32/h19-22,27-29,32-35,38-39,53-54H,6-18,23-26H2,1-5H3,(H2,46,55)(H,47,60)(H,48,59)(H,49,57)(H,50,56)(H,51,58)

InChI Key

SORSHHMYDAJYHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CCCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)C)C(C)O

Origin of Product

United States

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